molecular formula C17H32ClNO B1591243 1-Dodecylpyridin-1-ium chloride hydrate CAS No. 207234-02-4

1-Dodecylpyridin-1-ium chloride hydrate

Cat. No. B1591243
M. Wt: 301.9 g/mol
InChI Key: BDGGUWSWAKGEGH-UHFFFAOYSA-M
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Description

1-Dodecylpyridin-1-ium chloride hydrate, also known as n-Dodecylpyridinium chloride hydrate, is a chemical compound with the molecular formula C17H30ClN . It is a white to pale cream powder or crystalline powder .


Molecular Structure Analysis

The molecular structure of 1-Dodecylpyridin-1-ium chloride hydrate is represented by the SMILES notation: [Cl-].CCCCCCCCCCCC[N+]1=CC=CC=C1 . The InChI Key for this compound is GKQHIYSTBXDYNQ-UHFFFAOYSA-M .


Physical And Chemical Properties Analysis

1-Dodecylpyridin-1-ium chloride hydrate has a melting point range of 87-93°C . The water content, as determined by Karl Fischer Titration, is less than 6.6% . The compound is hygroscopic .

Scientific Research Applications

    Fluorescent Material Preparation

    • Application: This compound can be used in the preparation of nitrogen-containing amphiphilic organic ion manganese halide luminescent material .
    • Results: The outcome of this application is the creation of a new type of luminescent material that can be used in various applications, such as in the production of light-emitting diodes (LEDs), solar cells, and other optoelectronic devices .

    Chemical Industry

    • Application: 1-Dodecylpyridin-1-ium chloride hydrate is used in various chemical reactions due to its properties . It’s often used in industries such as textile, food, chemical, leather, and paint .
    • Results: The results or outcomes obtained would depend on the specific application. For example, in the textile industry, it might be used to improve the dyeing process, while in the food industry, it might be used as a preservative or flavor enhancer .

    Pharmaceutical Industry

    • Application: This compound could potentially be used in the pharmaceutical industry for the synthesis of various drugs . The specific drugs and their uses would depend on the chemical reactions involved.
    • Results: The results or outcomes obtained would depend on the specific drug being synthesized. This could include the successful synthesis of a new drug, improvements in the synthesis process of an existing drug, or the discovery of new potential uses for existing drugs .

    Cosmetics Industry

    • Application: 1-Dodecylpyridin-1-ium chloride hydrate could potentially be used in the cosmetics industry for the production of various cosmetic products . The specific products and their uses would depend on the chemical reactions involved.
    • Results: The results or outcomes obtained would depend on the specific cosmetic product being produced. This could include the successful production of a new cosmetic product, improvements in the production process of an existing product, or the discovery of new potential uses for existing products .

Safety And Hazards

1-Dodecylpyridin-1-ium chloride hydrate is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

1-dodecylpyridin-1-ium;chloride;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N.ClH.H2O/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H;1H2/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGGUWSWAKGEGH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC=CC=C1.O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583484
Record name 1-Dodecylpyridin-1-ium chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Dodecylpyridin-1-ium chloride hydrate

CAS RN

207234-02-4
Record name 1-Dodecylpyridin-1-ium chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Dodecylpyridinium chloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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